Methyl 2,6-dihydroxyisonicotinate hydrochloride
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Overview
Description
Methyl 2,6-dihydroxyisonicotinate hydrochloride is a chemical compound with the molecular formula C7H8ClNO4. . This compound is characterized by its pyridine ring structure, which is substituted with hydroxyl and carboxylate groups, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dihydroxyisonicotinate hydrochloride typically involves the esterification of 2,6-dihydroxypyridine-4-carboxylic acid with methanol in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dihydroxyisonicotinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl 2,6-dihydroxyisonicotinate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,6-dihydroxyisonicotinate hydrochloride involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activities and receptor interactions.
Comparison with Similar Compounds
Similar Compounds
2,6-Dihydroxypyridine: Lacks the ester and hydrochloride groups, making it less versatile in certain reactions.
Methyl 2,6-Dichloropyridine-4-carboxylate: Contains chlorine atoms instead of hydroxyl groups, leading to different reactivity and applications.
4-Methylpyrrole-2-carboxylic acid: Has a different ring structure and functional groups, resulting in distinct chemical properties.
Uniqueness
Methyl 2,6-dihydroxyisonicotinate hydrochloride is unique due to its combination of hydroxyl and carboxylate groups on the pyridine ring, which provides a balance of reactivity and stability. This makes it a valuable intermediate in various chemical syntheses and research applications.
Properties
IUPAC Name |
methyl 2-hydroxy-6-oxo-1H-pyridine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4.ClH/c1-12-7(11)4-2-5(9)8-6(10)3-4;/h2-3H,1H3,(H2,8,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSGGMGKBZCKKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NC(=C1)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314406-42-2 |
Source
|
Record name | 4-Pyridinecarboxylic acid, 1,2-dihydro-6-hydroxy-2-oxo-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1314406-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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